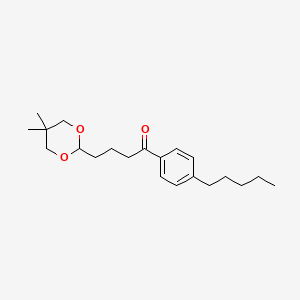

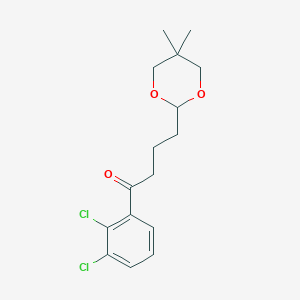

![molecular formula C10H9N3O B3025238 2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one CAS No. 32725-30-7](/img/structure/B3025238.png)

2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one

Descripción general

Descripción

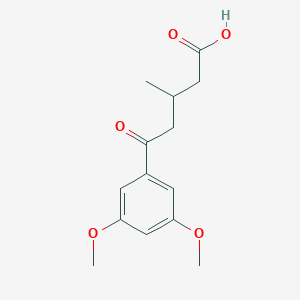

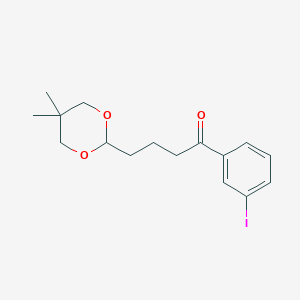

“2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one” is a bioactive tricyclic quinazoline . It belongs to a class of compounds that were synthesized by the formic acid-catalyzed intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones .

Synthesis Analysis

The synthesis of “2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one” involves the formic acid-catalyzed intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones . This process yields high amounts of the compound .Molecular Structure Analysis

The molecular structure of “2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one” is part of the tricyclic quinazoline class of compounds . It is synthesized via a formic acid-catalyzed intramolecular cyclization process .Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of “2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one” is the formic acid-catalyzed intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones . This reaction is crucial for the formation of the tricyclic quinazoline structure .Aplicaciones Científicas De Investigación

Cancer Therapeutics

Dihydroimidazoquinazolinone: derivatives have been investigated as potential dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These two classes of enzymes play crucial roles in cancer progression. By combining HDAC inhibitory functionality with a PI3K inhibitor pharmacophore, researchers have developed dual-acting inhibitors. These compounds show promise in treating cancer by targeting multiple pathways simultaneously .

Inflammatory Diseases

A screening effort aimed at identifying PI3Kgamma inhibitors for inflammatory diseases led to the discovery of the novel 2,3-dihydroimidazoquinazoline class of PI3K inhibitors. While initially explored for inflammatory conditions, further optimization efforts have focused on inhibiting PI3Kalpha and PI3Kbeta for cancer therapy .

Dual Kinase Inhibition

Researchers have synthesized a series of 2,3-dihydroimidazo[2,1-b]thiazoles as dual kinase inhibitors targeting IGF1R and EGFR . These compounds exhibit potential anticancer activity. Understanding the structure–activity relationship of these saturated dihydroimidazothiazoles is essential for drug development .

Leishmania Infantum Inhibition

In a groundbreaking study, a common pharmacophoric pattern was identified for Leishmania infantum inhibitory activity of 6-Nitro-2,3-Dihydroimidazo[2,1-b][1,3]oxazoles . This work sheds light on potential applications in combating parasitic infections .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of 2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are a family of lipid kinases that generate 3′-phosphoinositides, activating a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one acts as a dual inhibitor, blocking the activity of both PI3K and HDAC . By inhibiting PI3K, it prevents the production of 3′-phosphoinositides, thereby disrupting the signaling pathways that promote cell growth and survival . The inhibition of HDAC leads to an increase in acetylation levels of histones, resulting in a more relaxed chromatin structure and increased gene expression .

Biochemical Pathways

The compound affects the PI3K/AKT signaling pathway, a critical pathway in cancer cell growth and survival . By inhibiting PI3K, it prevents the activation of AKT, a downstream effector in the pathway . This leads to reduced cell proliferation and increased apoptosis . Additionally, by inhibiting HDAC, it affects the acetylation status of histones, influencing gene expression and inducing multiple epigenetic modifications .

Pharmacokinetics

The compound BAY 1082439, a 2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one derivative, has unique pharmacokinetic properties. It has very high plasma free fractions across all species tested (33-50%), large volume of distribution (Vss), high clearance, and intermediate half-life (T1/2) . These properties suggest that the compound has good bioavailability.

Result of Action

The inhibition of PI3K and HDAC by 2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one leads to reduced cell proliferation and increased apoptosis, thereby potentially inhibiting tumor growth . The compound’s action on HDAC also induces multiple epigenetic modifications, affecting signaling networks .

Propiedades

IUPAC Name |

2,3-dihydro-1H-imidazo[2,1-b]quinazolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c14-9-7-3-1-2-4-8(7)12-10-11-5-6-13(9)10/h1-4H,5-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHIBZRPJZBQRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C3=CC=CC=C3N=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415492 | |

| Record name | 2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one | |

CAS RN |

32725-30-7 | |

| Record name | 2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

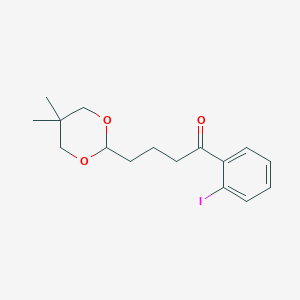

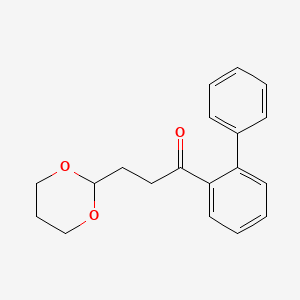

![2,2-Dimethyl-4-[3,4-(ethylenedioxy)phenyl]-4-oxobutyric acid](/img/structure/B3025155.png)